molecular formula C16H11F3N4O B3127077 N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-06-4

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B3127077
CAS RN: 338398-06-4
M. Wt: 332.28 g/mol
InChI Key: ZDFSEPADKPQKRM-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C16H11F3N4O and its molecular weight is 332.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectroscopic Properties

  • A study focused on synthesizing various thiourea derivatives, including compounds with similar structural characteristics to the triazole , exploring their spectroscopic properties and antipathogenic activities. These derivatives showed potential as novel antimicrobial agents with antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Structural Analysis and Applications

  • Another research explored the catalyst- and solvent-free synthesis of related 1,2,4-triazole derivatives, involving microwave-assisted Fries rearrangement. This study included X-ray structural and theoretical studies, highlighting the importance of these compounds in the development of novel synthetic methods (Moreno-Fuquen et al., 2019).

Antitumor Activity

  • Research conducted on similar fluorophenyl-triazole compounds indicated antitumor properties. One study synthesized a compound with a structure akin to the specified triazole and evaluated its efficacy in inhibiting the proliferation of cancer cell lines (Hao et al., 2017).

Synthesis and Characterization

  • The synthesis and structural characterization of isostructural compounds related to the specified triazole were studied, demonstrating high yields and crystalline structures suitable for single-crystal diffraction analysis (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial Activity

  • A study on 1,2,4-triazole derivatives, including structures similar to the compound of interest, evaluated their antimicrobial activities. Novel compounds synthesized showed promising results against various microorganisms, indicating their potential use as antimicrobial agents (Bektaş et al., 2007).

Antifungal Applications

  • Research on optically active antifungal azoles, including derivatives structurally similar to the triazole , demonstrated potent antifungal activities, both in vitro and in vivo. This highlights the potential application of such compounds in antifungal therapies (Kitazaki et al., 1996).

properties

IUPAC Name

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O/c1-9-20-15(22-23(9)12-5-2-10(17)3-6-12)16(24)21-14-7-4-11(18)8-13(14)19/h2-8H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFSEPADKPQKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

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